molecular formula C8H8BrNO3 B6588486 2-(3-bromo-1,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetic acid CAS No. 2383598-11-4

2-(3-bromo-1,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetic acid

Cat. No.: B6588486
CAS No.: 2383598-11-4
M. Wt: 246.1
InChI Key:
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Description

2-(3-bromo-1,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetic acid is an organic compound that features a brominated pyrrole ring and an oxoacetic acid moiety. Compounds with such structures are often of interest in organic chemistry due to their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-1,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetic acid typically involves the bromination of a pyrrole derivative followed by the introduction of the oxoacetic acid group. A common synthetic route might include:

    Bromination: Starting with 1,5-dimethylpyrrole, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.

    Formation of Oxoacetic Acid Group: The brominated pyrrole can then be reacted with a suitable precursor to introduce the oxoacetic acid group, such as through a condensation reaction with glyoxylic acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-1,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: The oxoacetic acid group can participate in condensation reactions with amines or alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while reduction with sodium borohydride would reduce the oxo group to a hydroxyl group.

Scientific Research Applications

2-(3-bromo-1,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetic acid may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biological studies.

    Medicine: Investigation of its potential pharmacological properties.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(3-bromo-1,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or participating in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chloro-1,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetic acid
  • 2-(3-iodo-1,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetic acid
  • 2-(3-bromo-1-methyl-1H-pyrrol-2-yl)-2-oxoacetic acid

Uniqueness

The presence of the bromine atom and the specific substitution pattern on the pyrrole ring can impart unique chemical and biological properties to 2-(3-bromo-1,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetic acid, distinguishing it from similar compounds.

Properties

CAS No.

2383598-11-4

Molecular Formula

C8H8BrNO3

Molecular Weight

246.1

Purity

95

Origin of Product

United States

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